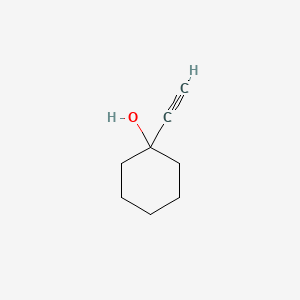

1-Ethynyl-1-cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFHLNFIHBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021757 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-27-3, 28652-54-2 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone and Acetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document delves into the core chemical principles, detailed experimental protocols, safety considerations, and mechanistic insights of the ethynylation of cyclohexanone. By synthesizing information from established literature and practical considerations, this guide aims to equip researchers and professionals with the knowledge to effectively and safely perform this important transformation.

Introduction: The Significance of this compound

This compound (ECX) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and active metabolite.[2] Its structure, featuring a reactive terminal alkyne and a hydroxyl group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as an intermediate in the production of pharmaceuticals, such as the tranquilizer ethinamate, and various other fine chemicals.[1][2] The molecule's sedative, anticonvulsant, and muscle relaxant properties have also led to its investigation in medicinal chemistry.[2] Furthermore, ECX finds utility as a stabilizer, inhibitor, and corrosion inhibitor in various industrial applications.[1][3]

The Favorskii Reaction: Core Principles of Ethynylation

The synthesis of this compound from cyclohexanone and acetylene is a classic example of the Favorskii reaction . This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group.[4][5][6]

2.1. Reaction Mechanism

The fundamental steps of the Favorskii reaction in this context are:

-

Deprotonation of Acetylene: A strong base is used to deprotonate the terminal alkyne, acetylene, forming a highly nucleophilic acetylide anion.[4][5] Common bases for this purpose include sodium amide (NaNH₂), potassium hydroxide (KOH), or organometallic reagents like Grignard reagents or n-butyllithium.[1][2][4][7]

-

Nucleophilic Attack: The generated acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[2][4] This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically during an aqueous workup, to yield the final product, this compound.[2]

Caption: Mechanism of the Favorskii Reaction for this compound Synthesis.

Experimental Protocols: A Step-by-Step Guide

Several variations of the Favorskii reaction have been developed for the synthesis of this compound. The choice of base and solvent system significantly influences the reaction conditions, yield, and safety considerations.

3.1. Method 1: Sodium Amide in Liquid Ammonia

This is a widely used and effective method that provides good yields.[7]

Reagents and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a dry ice condenser.

-

Liquid ammonia (approx. 1 L)

-

Sodium metal (23 g, 1 gram-atom)

-

Dry acetylene gas

-

Cyclohexanone (98 g, 1 mole)

-

50% Sulfuric acid

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Condense approximately 1 L of liquid ammonia into the flask.

-

While stirring, pass a rapid stream of dry acetylene into the liquid ammonia.

-

Carefully add 23 g of sodium metal in small pieces over 30 minutes. The blue color of the dissolved sodium should dissipate quickly as sodium acetylide is formed.[7]

-

Reduce the acetylene flow and add 98 g of cyclohexanone dropwise over about one hour.

-

Allow the reaction mixture to stir for an additional hour after the addition is complete.

-

Let the ammonia evaporate overnight in the fume hood.[7]

-

Carefully decompose the solid residue by adding approximately 400 mL of ice and water.

-

Acidify the mixture with 50% sulfuric acid.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

Table 1: Typical Reaction Parameters for Sodium Amide Method

| Parameter | Value |

| Reactants | Cyclohexanone, Acetylene, Sodium |

| Solvent | Liquid Ammonia |

| Temperature | -33 °C (boiling point of ammonia) |

| Reaction Time | ~2 hours (plus overnight evaporation) |

| Typical Yield | 65-75%[7] |

3.2. Method 2: Potassium Hydroxide in an Organic Solvent

This method avoids the use of liquid ammonia and sodium metal, which can be advantageous in some laboratory settings.

Reagents and Equipment:

-

Pressure-rated reaction vessel (autoclave)

-

Potassium hydroxide (powdered)

-

Cyclohexanone

-

An inert organic solvent (e.g., diethyl ether, methylcyclohexane)[8]

-

Acetylene gas

Procedure:

-

Charge the autoclave with powdered potassium hydroxide, cyclohexanone, and the organic solvent.

-

Purge the vessel with an inert gas (e.g., nitrogen) and then with acetylene.

-

Pressurize the reactor with acetylene to the desired pressure (e.g., up to 10 bar for industrial processes).[9]

-

Heat the mixture to the target temperature (e.g., 30°C) and stir.[8]

-

Monitor the acetylene uptake. The reaction is complete when the absorption of acetylene ceases.[8]

-

Cool the reactor, vent the excess acetylene, and purge with an inert gas.

-

Quench the reaction mixture with water.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over a suitable drying agent.

-

Remove the solvent and purify the product by vacuum distillation.

Table 2: Typical Reaction Parameters for KOH Method

| Parameter | Value |

| Reactants | Cyclohexanone, Acetylene, Potassium Hydroxide |

| Solvent | Diethyl ether, Methylcyclohexane |

| Temperature | 30-40 °C |

| Pressure | Atmospheric to 10 bar |

| Reaction Time | 4-6 hours |

| Typical Yield | Varies with conditions |

Safety and Hazard Mitigation: A Critical Overview

The synthesis of this compound involves several significant hazards that must be carefully managed.

4.1. Acetylene Handling

Acetylene is a highly flammable and potentially explosive gas, especially under pressure.[9][10]

-

Pressure Limitation: Never use acetylene at pressures above 15 psig (1 bar gauge) in non-specialized equipment, as it can decompose explosively.[10][11]

-

Cylinder Safety: Acetylene cylinders should always be stored and used in an upright position in a well-ventilated area, away from heat and ignition sources.[11] They contain a porous mass and a solvent (acetone) to stabilize the acetylene.[10]

-

Equipment: Use regulators, flashback arrestors, and tubing specifically designed for acetylene.[12]

4.2. Handling of Strong Bases

-

Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas.[13] It can also form shock-sensitive peroxides upon exposure to air or prolonged storage.[13] Always handle sodium amide in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[13]

-

Potassium Hydroxide (KOH): KOH is a corrosive solid. Avoid contact with skin and eyes.

4.3. General Laboratory Safety

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Fire Safety: Have a Class D fire extinguisher (for reactive metals like sodium) and a standard ABC or CO₂ extinguisher readily available.[13]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory.

Caption: General Experimental Workflow for this compound Synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: It is a colorless solid with a melting point of 30-33 °C.[2]

-

Spectroscopic Data:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the acetylenic proton, the hydroxyl proton, and the cyclohexyl protons.

-

¹³C NMR: The carbon NMR will display signals for the two sp-hybridized carbons of the alkyne group, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, and a broad band in the region of 3600-3200 cm⁻¹ for the O-H stretch of the alcohol.[3] A weaker C≡C stretch may be observed around 2100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[14]

-

Conclusion

The synthesis of this compound via the ethynylation of cyclohexanone is a robust and well-established reaction. A thorough understanding of the underlying Favorskii reaction mechanism, careful selection of reagents and reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and safety guidelines presented in this guide provide a solid foundation for researchers and professionals working in organic synthesis and drug development.

References

-

1-Ethynylcyclohexanol - Wikipedia. Available at: [Link]

-

Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol - PrepChem.com. Available at: [Link]

-

1-acetylcyclohexanol - Organic Syntheses Procedure. Available at: [Link]

-

1-Ethynylcyclohexanol - Organic Syntheses Procedure. Available at: [Link]

-

This compound CAS#: 78-27-3; ChemWhat Code: 59248. Available at: [Link]

- US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents.

- US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents.

-

Favorskii reaction - Wikipedia. Available at: [Link]

-

Favorsky Reaction - J&K Scientific LLC. Available at: [Link]

-

Favorskii reaction - chemeurope.com. Available at: [Link]

-

1-acetylcyclohexene - Organic Syntheses Procedure. Available at: [Link]

-

Cyclohexanol, 1-ethynyl- - NIST WebBook. Available at: [Link]

-

Cyclohexanol, 1-ethynyl- - NIST WebBook. Available at: [Link]

-

GRIGNARD REACTION WITH ACETYLENE IN THF - ResearchGate. Available at: [Link]

-

Cyclohexanol, 1-ethynyl- - NIST WebBook. Available at: [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC - NIH. Available at: [Link]

-

Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

-

How to Handle Acetylene Gas Cylinder. Available at: [Link]

-

Favorskii rearrangement - Wikipedia. Available at: [Link]

-

Favorskii Reaction - Organic Chemistry Portal. Available at: [Link]

-

grignard reagent formation: Topics by Science.gov. Available at: [Link]

-

Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers - MDPI. Available at: [Link]

- US2938932A - Preparation of acetylenic grignard compounds - Google Patents.

-

(PDF) Grignard reaction with acetylene in THF - ResearchGate. Available at: [Link]

-

1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem. Available at: [Link]

-

File:Industrial synthesis of 1-ethynylcyclohexanol.svg - Wikimedia Commons. Available at: [Link]

-

Safe Handling of Acetylene Gas - hsse world. Available at: [Link]

-

Acetylene Safety Tips: Handling and Storage Best Practices - nexAir. Available at: [Link]

-

Condensation of cyclohexanone with acetylene under the conditions of the modified favorsky reaction. Source - ResearchGate. Available at: [Link]

-

Oxygen And Acetylene Use And Safety - Virginia Department of Energy. Available at: [Link]

-

Synthesis and Reactions of Acetylene - YouTube. Available at: [Link]

-

Revisiting the Aufbau Reaction with Acetylene: Further Insights from Experiment and Theory. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Favorskii_reaction [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1'-ETHYNYLENEDICYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 9. Buy this compound | 78-27-3 [smolecule.com]

- 10. hsseworld.com [hsseworld.com]

- 11. nexair.com [nexair.com]

- 12. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

physical and chemical properties of 1-Ethynyl-1-cyclohexanol

An In-Depth Technical Guide to 1-Ethynyl-1-cyclohexanol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 78-27-3) is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne integrated into a cyclohexyl framework. This unique structural arrangement imparts a rich and varied chemical reactivity, making it a valuable intermediate in numerous fields, from pharmaceutical synthesis to materials science.[1][2] It is recognized both as a synthetic precursor and an active metabolite of the sedative-hypnotic drug ethinamate, exhibiting similar pharmacological effects such as sedative, anticonvulsant, and muscle relaxant properties.[3] This guide provides a comprehensive technical overview of the physical, spectroscopic, and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Physical and Chemical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in various experimental setups. This compound is a white to pale yellow low-melting solid or clear liquid, depending on the ambient temperature.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4][6] |

| Melting Point | 30–33 °C (86–91 °F) | [3][7][8] |

| Boiling Point | 180 °C (356 °F) at 1013 hPa | [7][8] |

| Density | 0.967 g/mL at 25 °C | [7][8][9] |

| Refractive Index | 1.481 - 1.484 (as melt) | [5][7] |

| Water Solubility | 10 g/L at 20 °C | [7] |

| Vapor Pressure | <1 mmHg at 20 °C | [7][8][9] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [10] |

| pKa | 13.34 ± 0.20 (Predicted) | [7] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.

Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely crush a small amount of solid this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Vernier Melt Station or similar device).[11]

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (30 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of liquid samples and can also serve as a purification step.[11]

Protocol:

-

Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[11]

-

Sample Charging: Place approximately 10 mL of this compound (in its liquid state) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Measurement: As the liquid boils, vapor will rise and surround the thermometer bulb. The temperature will rise sharply and then stabilize. Record this stable temperature as the boiling point.[11]

-

Collection: The vapor will then pass into the condenser, liquefy, and be collected in the receiving flask.

-

Shutdown: Turn off the heat once the boiling point is recorded. Do not distill to dryness.

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands.[12]

-

O-H Stretch: A strong, broad band in the region of 3300-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[13]

-

≡C-H Stretch: A sharp, strong band appears around 3300 cm⁻¹, indicative of the C-H bond of the terminal alkyne.[14][15]

-

C≡C Stretch: A weak to medium, sharp band is observed in the 2100-2260 cm⁻¹ region, corresponding to the carbon-carbon triple bond stretch.[14][15]

-

C-O Stretch: A strong band appears in the 1050-1150 cm⁻¹ range, corresponding to the C-O single bond of the tertiary alcohol.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[16][17][18]

-

¹H NMR:

-

Cyclohexyl Protons (-CH₂-): A complex multiplet signal typically appears in the range of 1.2-1.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable (typically 1.5-4.0 ppm) depending on concentration and solvent. This peak often disappears upon D₂O exchange.

-

Alkynyl Proton (≡C-H): This proton gives a sharp singlet around 2.0-3.0 ppm.[14] The shielding effect of the cylindrical π-electron cloud of the alkyne causes this upfield shift compared to vinylic protons.[14]

-

-

¹³C NMR:

-

Cyclohexyl Carbons (-CH₂-): Multiple signals are expected in the aliphatic region (20-45 ppm).

-

Quaternary Carbon (C-OH): The carbon atom bonded to the hydroxyl and ethynyl groups will appear around 65-75 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals are observed for the sp-hybridized carbons, typically in the range of 70-90 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight (124.18).

-

Fragmentation Patterns:

-

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom can occur, leading to a resonance-stabilized cation.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 106 (M-18).[13]

-

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the tertiary hydroxyl group.[2]

Key Reaction Pathways

The molecule can undergo reactions independently at either functional group or through concerted pathways.

Caption: Key Reaction Pathways of this compound.

Synthesis: Ethynylation of Cyclohexanone

The most common and direct method for preparing this compound is through the nucleophilic addition of an acetylide anion to cyclohexanone.[3][9]

Protocol for Laboratory-Scale Synthesis:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[1]

-

Acetylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture for 30-60 minutes at this temperature to form the lithium acetylide.

-

Nucleophilic Addition: Add a solution of cyclohexanone in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at -78 °C.[1]

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[1]

-

Desilylation: To remove the trimethylsilyl protecting group, add a solution of tetra-n-butylammonium fluoride (TBAF) in THF and stir for 1 hour at room temperature.[19]

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or methylene chloride.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Applications and Significance

This compound's bifunctionality makes it a valuable precursor in several domains.

-

Pharmaceutical Intermediate: It serves as a key building block for synthesizing more complex pharmaceutical agents. Its structural relationship to ethinamate highlights its relevance in medicinal chemistry.[1][3]

-

Fine Chemical Synthesis: The dual reactivity of the alkyne and hydroxyl groups allows for its use in creating a wide range of organic compounds and specialized polymers.[2][20]

-

Materials Science: It is used as a platinum catalyst inhibitor or "blocking agent" in the formulation of two-component addition-type liquid silicone rubbers and coatings.[9][21] This allows for a long pot life at room temperature, with rapid curing upon heating.[21]

-

Corrosion Inhibition: The molecule can act as a corrosion inhibitor for metals in acidic environments, likely by forming a protective film on the metal surface.[1][20]

Safety and Handling

Due to its toxicological profile, proper safety precautions are essential when handling this compound.

-

Hazards: The compound is classified as harmful if swallowed (H302), toxic in contact with skin (H311), and causes skin and serious eye irritation (H315, H319).[4][22][23]

-

Handling: Use only with adequate ventilation, preferably in a chemical fume hood.[6][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][24]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat.[6][22][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and acid chlorides.[6][22] Keep away from sources of ignition.[6]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[6][22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][22]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[23][24]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][22]

-

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its wide range of applications. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective and safe utilization in research and industrial settings. From its foundational role in the synthesis of pharmaceuticals and fine chemicals to its application as a specialized inhibitor in polymer chemistry, this compound continues to be a relevant and valuable tool for the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethynylcyclohexanol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buy this compound | 78-27-3 [smolecule.com]

- 10. thegoodscentscompany.com [thegoodscentscompany.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. prepchem.com [prepchem.com]

- 20. This compound | 78-27-3 [chemicalbook.com]

- 21. This compound(ECH) Application [titanos.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. aksci.com [aksci.com]

1-Ethynyl-1-cyclohexanol (CAS 78-27-3): A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of a Bifunctional Building Block

1-Ethynyl-1-cyclohexanol, identified by CAS number 78-27-3, is a deceptively simple molecule that packs a significant punch in the world of fine chemical synthesis. At its core, it is a tertiary alkynyl alcohol, a structural motif that bestows upon it a rich and versatile reactivity profile. The molecule features a rigid ethynyl group and a nucleophilic hydroxyl group, both attached to a single carbon atom within a stable cyclohexyl ring.[1][2][3] This unique arrangement of functional groups makes it an invaluable intermediate and building block, particularly in fields where molecular precision is paramount, such as pharmaceuticals, polymer science, and materials chemistry.[1][4]

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer insights into its synthesis, reactivity, and applications. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage this compound's properties for advanced molecular design and innovation.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a low-melting solid, appearing as a white to light yellow crystalline powder or solid at room temperature.[1][5][6] Its solubility in water and common organic solvents facilitates its use in a variety of reaction conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 78-27-3 | [7] |

| Molecular Formula | C₈H₁₂O | [7][8] |

| Molecular Weight | 124.18 g/mol | [7][8] |

| Appearance | White to light yellow crystalline solid/powder | [1][5][6] |

| Melting Point | 30-33 °C (lit.) | [5][7][8][9][10][11] |

| Boiling Point | 180 °C (lit.) | [9][10][11][12] |

| Density | 0.967 g/mL at 25 °C (lit.) | [5][9][11][13] |

| Flash Point | 62.8 - 73 °C (145 - 163.4 °F) | [8][13][14] |

| Vapor Pressure | <1 mmHg (20 °C) | [11] |

| Solubility | Soluble in water and common organic solvents. | [1][13] |

| IUPAC Name | 1-ethynylcyclohexan-1-ol | [6][7] |

| InChI Key | QYLFHLNFIHBCPR-UHFFFAOYSA-N | [7][11][12] |

Spectroscopic data is critical for reaction monitoring and final product confirmation. Key spectral information can be found in public databases such as the NIST WebBook for IR and Mass Spectra, and various commercial and academic sources for NMR data.[15][16][17][18]

Synthesis of this compound: Methodologies and Protocols

The primary and most direct route to this compound is through the nucleophilic addition of an acetylide anion to cyclohexanone. This classic transformation in organic chemistry can be accomplished through several variations, each with its own merits regarding scale, safety, and efficiency.

Overview of Synthetic Strategies

The core transformation involves the deprotonation of acetylene or a protected acetylene equivalent to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated during work-up to yield the final tertiary alcohol.

Caption: General synthetic workflow for this compound.

Key methodologies include:

-

Reaction with Sodium Acetylide in Liquid Ammonia: A traditional and effective method where acetylene gas is bubbled through a solution of sodium metal in liquid ammonia to form sodium acetylide in situ.[7]

-

Using Organometallic Reagents: Ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium can be prepared and reacted with cyclohexanone in an ethereal solvent like THF or diethyl ether.

-

Protected Acetylene and Desilylation: A safer and often more manageable approach for laboratory scale involves using a protected acetylene, such as trimethylsilylacetylene (TMSA). The silylated alcohol is formed first and then deprotected using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][19]

Detailed Experimental Protocol: Synthesis via TMSA and Desilylation

This protocol is favored for its safety and control over the highly reactive acetylide. The trimethylsilyl (TMS) group acts as a protecting group that is easily removed in a subsequent step.[1][19]

Step 1: Formation of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsilylacetylene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermicity of the reaction and prevent side reactions.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via the dropping funnel. The n-BuLi is a strong base that deprotonates the terminal alkyne to form the lithium acetylide. Maintain the temperature at -78 °C during the addition. Stir the resulting mixture for 30-60 minutes at this temperature.

-

Addition of Ketone: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 5-12 hours, monitoring by TLC or GC for the disappearance of cyclohexanone. Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude silylated product.

Step 2: Desilylation to Yield this compound

-

Setup: Dissolve the crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol from the previous step in THF in a round-bottom flask under an argon or nitrogen atmosphere.[19]

-

Deprotection: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.[19] The fluoride ion has a high affinity for silicon, leading to the cleavage of the C-Si bond.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[19]

-

Work-up: Once the reaction is complete, partition the mixture between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry over MgSO₄, filter, and evaporate the solvent in vacuo to yield the final product, this compound.[19] The product can be further purified by distillation or recrystallization if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites: the terminal alkyne and the tertiary hydroxyl group.[1][3] This allows for a wide range of chemical transformations, making it a versatile precursor in multi-step syntheses.

Caption: Key reactive sites and transformations of this compound.

Reactions of the Alkyne Group

-

Metal-Catalyzed Couplings: The terminal alkyne is an excellent substrate for Sonogashira, Glaser, and other coupling reactions, enabling the formation of C-C bonds to build more complex molecular architectures.[3]

-

Dimerization: It can undergo dimerization to form 1,4-bis(1-hydroxycyclohexyl)-1,3-butadiyne, a useful symmetrical molecule.[9]

-

Polymerization: Polymerization of the ethynyl group, often catalyzed by transition metals, can lead to the formation of poly(this compound) [poly(ECHO)], a polymer with interesting material properties.[9][11]

-

Addition Reactions: The alkyne can undergo various addition reactions, such as hydration to form a ketone or addition of halogens.[1]

Reactions of the Hydroxyl Group

-

Acylation: The tertiary hydroxyl group can be acylated to form esters. For example, it undergoes acetylation in the presence of a ruthenium chloride catalyst.[9][11]

-

Precursor to Ethinamate: this compound is a synthetic precursor to the sedative and tranquilizer drug Ethinamate.[7]

Industrial and Research Applications

The unique properties of this compound have led to its adoption in several high-value applications.

Polymer and Silicone Chemistry

A primary industrial application is as a stabilizer or inhibitor for platinum-catalyzed silicon-hydrogen addition (hydrosilylation) reactions.[4][20][21] In the formulation of two-component addition-cure liquid silicone rubbers, it acts as a retarder. It prevents the mixture of vinyl-silicone and hydride-silicone components from curing prematurely at room temperature but allows for rapid cross-linking upon heating.[20] This "pot life extension" is critical for processability in applications like silicone inks, coatings, and molding compounds.[20][21]

Caption: Role of this compound as an inhibitor in silicone curing.

Pharmaceutical and Drug Development

In pharmaceutical production, this compound serves as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and bioactive molecules.[1][2] Its structure is a known precursor to the sedative Ethinamate.[7] Furthermore, its derivatives have been explored for novel therapeutic activities. For instance, it has been used to synthesize organotellurium(IV) compounds that exhibit potent inhibitory activity against Cathepsin B, a cysteine protease implicated in various diseases.[9][11][14] While not a drug itself in most contexts, its role as a foundational building block is critical for drug discovery pipelines that rely on creating diverse molecular libraries.[22][23]

Corrosion Inhibition

The molecule can function as a corrosion inhibitor, particularly for metals in acidic environments.[1][9][20] It can adsorb onto the metal surface, forming a protective layer that prevents direct contact between the corrosive medium and the metal, thereby slowing the rate of corrosion.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed and toxic in contact with skin.[6][10][14][24] It also causes skin and serious eye irritation.[10][24]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][24][25][26] A dust mask (e.g., N95) is recommended when handling the powder.[14]

-

Handling: Wash hands and skin thoroughly after handling.[10][24][26] Do not eat, drink, or smoke when using this product.[10][24][26] Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor.[10][24]

-

On Skin: Immediately take off all contaminated clothing. Wash with plenty of water. Call a physician.[10][24]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[10][24]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up.[2][10][24] Recommended storage is below +30°C.[9]

Conclusion

This compound (CAS 78-27-3) is a cornerstone intermediate whose value is derived from the strategic placement of its alkyne and hydroxyl functional groups. Its utility spans from enabling precise control over polymerization in industrial silicone applications to providing a versatile scaffold for the synthesis of novel pharmaceutical compounds. For the research and drug development professional, a deep understanding of its synthesis, reactivity, and handling is not merely academic but a practical necessity for unlocking new avenues of chemical innovation.

References

-

What are the properties, synthesis, and applications of this compound? - FAQ. Metoree.

-

1-Ethynylcyclohexanol. Wikipedia.

-

This compound, 78-27-3. The Good Scents Company.

-

This compound | CAS#:78-27-3. Chemsrc.

-

Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. PrepChem.com.

-

This compound | 78-27-3. ChemicalBook.

-

This compound(ECH) Application. Titanos Group.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

This compound (cas 78-27-3) SDS/MSDS download. Guidechem.

-

This compound CAS 78-27-3. Watson International.

-

1-ethynylcyclohexanol - 78-27-3, C8H12O, density, melting point, boiling point, structural formula, synthesis. ChemSrc.

-

This compound 78-27-3 wiki. Guidechem.

-

1-Ethynylcyclohexanol SDS, 78-27-3 Safety Data Sheets. ECHEMI.

-

This compound, ≥99% 78-27-3. Sigma-Aldrich.

-

This compound. BASF Product Finder.

-

This compound - Safety Data Sheet. ChemicalBook.

-

Buy this compound | 78-27-3. Smolecule.

-

This compound, ≥99% 78-27-3 Safety Information. Sigma-Aldrich.

-

Preparation of 1-ethynylcyclohexanol. Google Patents.

-

Cyclohexanol, 1-ethynyl-. NIST WebBook.

-

This compound, ≥99% 78-27-3 Application. Sigma-Aldrich.

-

1-Ethynylcyclohexanol | C8H12O | CID 6525. PubChem.

-

1,1'-ETHYNYLENEDICYCLOHEXANOL synthesis. ChemicalBook.

-

Cyclohexanol, 1-ethynyl- (IR Spectrum). NIST WebBook.

-

Cyclohexanol, 1-ethynyl- (Gas Phase IR Spectrum). NIST WebBook.

-

The Application of 1-Ethynylcyclohexan-1-ol in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound(78-27-3) 1H NMR spectrum. ChemicalBook.

-

1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. SpectraBase.

-

Process for preparing 1-ethynylcyclohexanol and homologues. Google Patents.

-

SYNTHESIS AND DEMETALLIZATION OF 1-ETHYNYLCYCLOHEXANOL. JOURNAL OF INTERNATIONAL SCIENTIFIC RESEARCH.

-

Harnessing the cyclization strategy for new drug discovery. PubMed Central.

-

Old drugs learn new tricks. PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 78-27-3 [smolecule.com]

- 5. watson-int.com [watson-int.com]

- 6. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]

- 9. This compound | 78-27-3 [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound, 78-27-3 [thegoodscentscompany.com]

- 14. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]

- 15. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 16. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 17. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. prepchem.com [prepchem.com]

- 20. This compound(ECH) Application [titanos.com]

- 21. products.basf.com [products.basf.com]

- 22. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Old drugs learn new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Page loading... [wap.guidechem.com]

- 25. echemi.com [echemi.com]

- 26. chemicalbook.com [chemicalbook.com]

Molecular Profile: Structure and Physicochemical Properties

An In-Depth Technical Guide to the Structure, Reactivity, and Application of 1-Ethynyl-1-cyclohexanol

Abstract: this compound (ECH), a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne on a cyclohexane framework, stands as a cornerstone intermediate in modern organic synthesis. Its unique structural arrangement provides two distinct reactive centers, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of ECH, from its fundamental physicochemical properties and synthesis to its nuanced reactivity in cornerstone reactions such as Sonogashira couplings, Click chemistry, and the Meyer-Schuster rearrangement. We will delve into the causality behind its synthetic utility, providing detailed protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development and materials science.

This compound (CAS No. 78-27-3) is a waxy, light-yellow solid at room temperature, characterized by the presence of a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same carbon atom of a cyclohexane ring.[1][2] This structure imparts a unique combination of polarity from the alcohol and reactivity from the terminal alkyne.[1][3]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [2][4] |

| Molar Mass | 124.18 g/mol | [2][5] |

| Melting Point | 30-33 °C | [5][6] |

| Boiling Point | 180 °C (at 1013 hPa) | [5][6] |

| Density | 0.967 g/mL at 25 °C | [5][7] |

| Vapor Pressure | <1 mmHg at 20 °C | [5][7] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |

| Solubility | Soluble in water and common organic solvents. | [1] |

| Beilstein/REAXYS | 471404 | [5][8] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features and Peaks | Source(s) |

| ¹H NMR | Spectra available for reference. | [9] |

| ¹³C NMR | Spectra available for reference. | [9] |

| IR Spectrum | Key absorptions include a strong, broad peak for the O-H stretch (~3400 cm⁻¹), a sharp peak for the ≡C-H stretch (~3300 cm⁻¹), and a peak for the C≡C triple bond stretch (~2100 cm⁻¹). | [4][10] |

| Mass Spectrum | Molecular ion peak (M+) at m/z = 124. | [4][10] |

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is the Favorskii reaction , which involves the nucleophilic addition of an acetylide anion to a ketone.[11]

Favorskii Reaction: Mechanism and Protocol

This reaction proceeds by deprotonating acetylene with a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or a metal amide like sodium acetylide, to form the highly nucleophilic acetylide anion.[2][11] This anion then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[2]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Field Insight: The choice of base and solvent can be critical in minimizing the primary side reaction: the homocoupling of the alkyne (Glaser coupling). [12]Using a hydrogen/nitrogen atmosphere has also been shown to diminish this unwanted pathway. [12]

The terminal alkyne of ECH is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. [13][14]This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. [15][16]The resulting triazole ring is exceptionally stable and serves as a robust linker in various applications, from drug discovery to materials science. [13][17] Experimental Insight: The reaction is known for its remarkable tolerance of a wide variety of functional groups and can often be performed in benign solvents, including water. [14][16]This makes it a powerful tool for late-stage functionalization and bioconjugation studies.

As a tertiary propargyl alcohol, this compound can undergo an acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone. [18][19]The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the more stable conjugated ketone. [18][20]

Caption: Key steps in the Meyer-Schuster rearrangement mechanism.

Causality Note: This rearrangement is often in competition with the Rupe reaction, another acid-catalyzed pathway for tertiary propargyl alcohols. [18]The reaction conditions, particularly the choice of acid catalyst (protic vs. Lewis acid) and solvent, can be tuned to favor the desired Meyer-Schuster product. [20][21]Modern methods often employ transition metal catalysts to achieve higher selectivity under milder conditions. [21]

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can be readily functionalized.

-

Esterification and Acylation: The hydroxyl group can be acylated to form esters. For instance, ruthenium(III) chloride has been shown to be an effective catalyst for the acetylation of this compound. [5][8]This transformation is useful for installing protecting groups or modifying the molecule's biological activity.

-

Derivatization to Pharmaceuticals: The hydroxyl group is a key handle for creating derivatives. A notable example is its conversion to the carbamate ester ethinamate , a sedative-hypnotic drug, for which ECH is both a precursor and an active metabolite. [2]

Key Applications in Science and Industry

The dual reactivity of this compound makes it a valuable component in diverse fields.

Drug Discovery and Medicinal Chemistry

ECH is a prominent building block in the synthesis of pharmaceuticals and bioactive molecules. [1]* Enzyme Inhibition: Its derivatives have been explored as enzyme inhibitors. Organotellurium(IV) compounds synthesized from ECH show potent inhibitory activity against Cathepsin B, a cysteine protease implicated in various diseases. [8]Furthermore, ECH itself can cause the self-catalyzed destruction of Cytochrome P450, a family of enzymes crucial for drug metabolism, by covalent binding to the heme prosthetic group. [22]This property is critical to consider during drug design, as P450 inhibition can lead to significant drug-drug interactions. [23][24]* Scaffold for Libraries: The alkyne functionality allows for its easy incorporation into compound libraries via click chemistry or Sonogashira coupling for high-throughput screening. [17]

Materials Science and Polymer Chemistry

-

Platinum Catalyst Inhibitor: A major industrial application of ECH is as a catalyst inhibitor or "retarder" in platinum-catalyzed silicone systems, such as two-component liquid silicone rubbers and release coatings. [7][25][26]It prevents the premature curing of the silicone at room temperature by temporarily coordinating to the platinum catalyst, but allows for rapid cross-linking upon heating. [25]This provides a crucial "working time" or "pot life" for processing the material.

-

Polymer Synthesis: ECH can be polymerized using various transition metal catalysts to form poly(this compound), a polymer with a conjugated backbone and pendant hydroxyl groups, offering potential for further functionalization. [5]

Corrosion Inhibition

This compound is used as a corrosion inhibitor, particularly for metals in acidic environments. [1][6]It is believed to function by adsorbing onto the metal surface, forming a protective layer that prevents direct contact with the corrosive medium. [1]

Safety and Handling

This compound presents several hazards that necessitate careful handling.

-

Toxicity: It is classified as harmful if swallowed and toxic in contact with skin. [5][27]* Irritation: It is known to cause skin and serious eye irritation. [27][28]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [5][28]* Storage: Store in a cool, dry place away from incompatible materials such as strong acids, strong oxidizing agents, and finely powdered metals. [28][29]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile molecular tool that empowers innovation across multiple scientific disciplines. Its well-defined and predictable reactivity, centered on its terminal alkyne and tertiary hydroxyl groups, provides chemists with a reliable platform for constructing complex molecular architectures. From enabling the robust C-C bond formations of the Sonogashira coupling to the elegant simplicity of click chemistry, and from its critical role in controlling silicone curing to its application in medicinal chemistry, ECH continues to be a compound of significant scientific and industrial value. A thorough understanding of its structure and reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Meyer–Schuster rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Meyer-Schuster Rearrangement - SynArchive Source: SynArchive URL: [Link]

-

Title: What are the properties, synthesis, and applications of this compound? - FAQ Source: Autechstir URL: [Link]

-

Title: 1-Ethynylcyclohexanol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Meyer–Schuster Rearrangement - Organic Reactions Source: Wiley Online Library URL: [Link]

-

Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol - PrepChem.com Source: PrepChem.com URL: [Link]

-

Title: Cyclohexanol, 1-ethynyl- - the NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: Cyclohexanol, 1-ethynyl- - the NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: Favorskii reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

- Title: US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents Source: Google Patents URL

-

Title: Self-catalyzed destruction of cytochrome P-450: covalent binding of ethynyl sterols to prosthetic heme - PubMed Source: PubMed URL: [Link]

-

Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: American Chemical Society Publications URL: [Link]

-

Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem Source: PubChem URL: [Link]

-

Title: Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - MDPI Source: MDPI URL: [Link]

-

Title: 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH Source: Wiley-VCH URL: [Link]

-

Title: Recent applications of click chemistry in drug discovery - PubMed Source: PubMed URL: [Link]

-

Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI Source: MDPI URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 5. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 78-27-3 [chemicalbook.com]

- 7. Buy this compound | 78-27-3 [smolecule.com]

- 8. 1-エチニル-1-シクロヘキサノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]

- 10. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 11. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 12. depts.washington.edu [depts.washington.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 19. synarchive.com [synarchive.com]

- 20. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. organicreactions.org [organicreactions.org]

- 22. Self-catalyzed destruction of cytochrome P-450: covalent binding of ethynyl sterols to prosthetic heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. This compound(ECH) Application [titanos.com]

- 26. products.basf.com [products.basf.com]

- 27. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. fishersci.com [fishersci.com]

- 29. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

1-Ethynyl-1-cyclohexanol: A Technical Guide to a Versatile Precursor in Modern Organic Synthesis

Abstract

1-Ethynyl-1-cyclohexanol (ECH), a bifunctional molecule featuring a terminal alkyne and a tertiary hydroxyl group, stands as a cornerstone intermediate in fine chemical synthesis. Its unique structural arrangement provides two distinct reactive sites, enabling a diverse range of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its advanced applications as a precursor in pharmaceuticals, materials science, and complex organic frameworks. We will delve into the causality behind experimental choices for its key reactions, including the Favorskii reaction, Sonogashira coupling, and "click chemistry," providing field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of starting materials. This compound (CAS No. 78-27-3) is a prime example of a versatile building block that offers significant strategic advantages.[1] Its structure incorporates a rigid, reactive terminal alkyne group and a nucleophilic tertiary hydroxyl group attached to a cyclohexyl scaffold.[1][2] This dual functionality allows for sequential or orthogonal chemical modifications, making it a highly sought-after intermediate for constructing complex molecular architectures.[1] From its role as a precursor to the tranquilizer ethinamate to its application as a monomer in conjugated polymers and a crucial component in cross-coupling reactions, ECH provides a reliable and adaptable platform for chemical innovation.[3][4][5]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting. This compound is a low-melting solid or viscous liquid that is soluble in many common organic solvents.[2][6]

Physical and Chemical Data Summary

| Property | Value | Source |

| CAS Number | 78-27-3 | |

| Molecular Formula | C₈H₁₂O | [3] |

| Molecular Weight | 124.18 g/mol | [3] |

| Appearance | Colorless to light yellow solid or liquid | [2][6] |

| Melting Point | 30–33 °C (86–91 °F) | [3][7] |

| Boiling Point | 180 °C (356 °F) | [7][8] |

| Density | 0.967 g/mL at 25 °C | [7] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Solubility | Soluble in water and common organic solvents | [2] |

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin.[7] It can cause serious skin and eye irritation.[7] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[9][10][11] All work should be conducted in a well-ventilated fume hood.[7][11] It is incompatible with strong acids, finely powdered metals, and strong reducing agents.[11]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H311: Toxic in contact with skin.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

Synthesis of this compound: The Favorskii Reaction

The most common and industrially significant method for preparing this compound is the Favorskii reaction.[12][13] This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group, in this case, cyclohexanone.[12][14][15]

Reaction Mechanism

The process is initiated by the deprotonation of acetylene by a strong base, such as potassium hydroxide (KOH) or sodium amide, to form a highly nucleophilic metal acetylide in situ.[12][14] This acetylide then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated during an acidic or aqueous work-up to yield the final tertiary propargyl alcohol.[3][12] The use of a strong base is critical for generating the acetylide, but conditions must be controlled to minimize competing side reactions like aldol condensation.[12][16]

Caption: Mechanism of the Favorskii reaction for ECH synthesis.

Representative Experimental Protocol: Synthesis via Acetylide Addition

This protocol is a generalized representation based on common laboratory procedures.[2][3]

-

Setup: A dry, multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, and placed under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Reagent: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Acetylide Generation: A solution of n-butyllithium in hexanes is added dropwise to a solution of trimethylsilylacetylene in THF at -78 °C.[2] The mixture is stirred for 30-60 minutes to ensure complete formation of the lithium acetylide. The trimethylsilyl group serves as a protecting group that can be easily removed later.

-

Addition to Ketone: Cyclohexanone is added slowly to the reaction mixture at -78 °C.[2] The causality here is crucial: slow addition to a cold solution controls the exothermic reaction and prevents unwanted side reactions.

-

Warming and Reaction: The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.[2]

-

Desilylation: The protecting group is removed. A common method involves adding a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), which selectively cleaves the silicon-carbon bond.[17]

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.[2]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its alkyne and hydroxyl functional groups.[1][2]

Transformations of the Alkyne Moiety

The terminal alkyne is a hub for carbon-carbon bond formation and molecular construction.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[18][19][20] In this context, this compound can act as an efficient acetylene surrogate.[21][22] The reaction proceeds by coupling ECH with an aryl halide, followed by a retro-Favorskii reaction (base-catalyzed removal of the cyclohexanone moiety) to generate the terminal arylacetylene in situ, which can then be coupled with a second, different aryl halide. This "one-pot" procedure is highly efficient for the synthesis of unsymmetrical diarylacetylenes.[21][22]

Caption: Workflow for Sonogashira coupling using ECH as an acetylene surrogate.

The terminal alkyne of ECH is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[23][24][] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is robust, proceeds in high yield under mild conditions, and tolerates a wide variety of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. lookpolymers.com [lookpolymers.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

- 14. Favorskii_reaction [chemeurope.com]

- 15. jk-sci.com [jk-sci.com]

- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 17. prepchem.com [prepchem.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Click chemistry - Wikipedia [en.wikipedia.org]

- 24. Click Chemistry [organic-chemistry.org]

A Technical Guide to the Solubility of 1-Ethynyl-1-cyclohexanol in Organic Solvents

Abstract

1-Ethynyl-1-cyclohexanol (ECH) is a versatile building block in organic synthesis, serving as a crucial intermediate in the production of pharmaceuticals, polymers, and fine chemicals.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation viability. This guide provides an in-depth analysis of the solubility of ECH, grounded in theoretical principles and supported by a detailed, field-proven experimental protocol for its determination. We present a comprehensive, illustrative dataset on ECH solubility across a spectrum of common organic solvents and discuss the practical implications for laboratory research and process development.

Introduction: The Strategic Importance of Solubility Data

This compound (CAS 78-27-3) is a tertiary alkynyl alcohol featuring a polar hydroxyl group and a non-polar cyclohexyl ring.[2] This amphiphilic nature results in a nuanced solubility profile that is critical for its application. In drug development, solubility is a paramount parameter, influencing everything from lead optimization and bioavailability to the feasibility of formulation.[3][4] For synthetic chemists, solvent selection impacts reaction efficiency, byproduct formation, and the ease of product isolation through methods like crystallization.[5]